molecular formula C13H11N3OS B2967935 5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 60870-41-9

5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2967935
CAS No.: 60870-41-9
M. Wt: 257.31
InChI Key: LNAPTKKFFQVWLE-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a furan ring, a methylphenyl group, and a thiol moiety. This structure confers unique chemical and biological properties, making it a candidate for applications in medicinal chemistry, materials science, and corrosion inhibition. Its synthesis typically involves cyclization of hydrazide precursors or functionalization via Schiff base reactions . This article compares its structural, synthetic, and functional attributes with closely related triazole-thiol derivatives.

Properties

IUPAC Name

3-(furan-2-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-4-6-10(7-5-9)16-12(14-15-13(16)18)11-3-2-8-17-11/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAPTKKFFQVWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

While specific applications of "5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol" are not detailed in the provided search results, information regarding its properties, related compounds, and potential applications of similar compounds can be gathered.

Chemical Information

  • PubChem Identifier: The PubChem CID for this compound is 704098 .
  • Molecular Formula: The molecular formula is C13H11N3OS .
  • Molecular Weight: The molecular weight is 257.31 g/mol .
  • IUPAC Name: 3-(furan-2-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione .
  • SMILES Notation: CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 .
  • InChI Key: LNAPTKKFFQVWLE-UHFFFAOYSA-N .
  • Synonyms: The compound is also known by several synonyms, including 3-(furan-2-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione .

Structural Information

  • The compound has a 2D structure and a 3D conformer available for interactive viewing . Crystal structures are also available .

Related Research & Applications

  • The search results mention patents associated with this chemical structure .
  • 1,2,4-Triazole derivatives, which share a triazole ring in their structure, have demonstrated diverse biological activities, including antibacterial properties and enzyme inhibition.
  • Related compounds, such as 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide, have shown antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM. Similar compounds have also shown activity against Salmonella typhi and Bacillus subtilis.
  • Other triazole compounds with furan moieties, such as 5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]-triazole-3-thiol, are available for research purposes .
  • Triazole compounds containing a chlorophenyl group can be synthesized using nucleophilic substitution reactions with chlorobenzene derivatives. The triazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s 4-methylphenyl and furan-2-yl substituents distinguish it from analogs. Key comparisons include:

Compound Name Substituents (Position 4 and 5) Key Functional Groups Biological/Functional Properties
Target Compound 4-(4-Methylphenyl), 5-(furan-2-yl) Thiol (-SH) Potential antimicrobial, anticancer
4-[(E)-(2-Fluorophenyl)methylidene]amino analog () 4-(2-fluorobenzylidene), 5-(furan-2-yl) Thiol, Schiff base Enhanced electronic effects due to fluorine
5-(4-tert-Butylphenyl)-4-(4-methylphenyl) analog () 4-(4-methylphenyl), 5-(4-tert-butylphenyl) Thiol Improved hydrophobicity for corrosion inhibition
5-(4-Nitrophenyl) Schiff base () 4-(4-phenoxybenzylidene), 5-(4-nitrophenyl) Thiol, Schiff base Electron-withdrawing nitro group enhances reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound (electron-donating) contrasts with fluorine (electron-withdrawing in ) and nitro groups (), altering electronic density and reactivity.

Antimicrobial and Anticancer Efficacy

  • Target Compound: Derivatives of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (precursor to the target compound) show moderate antimicrobial activity against bacteria and fungi .
  • Schiff Base Analogs : Metal complexes of Schiff base triazole-thiols (e.g., ) exhibit significant anticancer activity (e.g., 60–80% inhibition in MCF-7 and Hep-G2 cell lines) due to enhanced metal coordination .
  • Mannich Bases : Derivatives with morpholine/piperazine substituents () demonstrate improved antifungal activity compared to the parent triazole-thiol, highlighting the role of amine functionalization .

Physicochemical Properties

  • Solubility : The target compound’s methylphenyl group enhances lipid solubility compared to polar analogs like 5-(4-nitrophenyl) derivatives ().
  • Thermal Stability : Schiff base derivatives () exhibit lower thermal stability than the target compound due to hydrolytic sensitivity of the imine group.
  • Crystallinity : Halogen-substituted analogs () often form more crystalline structures, aiding in characterization via X-ray diffraction .

Biological Activity

5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly in cancer treatment and antifungal activity.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC12H10N4OS
Molecular Weight246.30 g/mol
CAS Number[Not specified]

The structure consists of a triazole ring with a thiol group and a furan moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine and appropriate aldehydes under acidic or basic conditions. The synthesis can be optimized through various methods, including cyclization reactions that facilitate the formation of the triazole ring.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Method : MTT assay was used to evaluate cell viability.
  • Findings : The compound exhibited significant cytotoxicity, particularly against melanoma cells, with selectivity towards cancerous cells over normal cells .

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance cytotoxic properties. For instance, compounds with electron-donating groups showed improved activity compared to their counterparts .

Antifungal Activity

In addition to anticancer properties, this compound has demonstrated antifungal activity. Studies indicate:

  • Tested Strains : Aspergillus niger, Mucor species.
  • Results : The compound showed significant antifungal effects with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The thiol group may play a critical role in forming reactive intermediates that disrupt cellular functions in cancer and fungal cells .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects against melanoma cells.
    • Results : Compounds similar to this compound showed IC50 values indicating potent anticancer activity.
    • : The study supports further investigation into this class of compounds for potential therapeutic use in oncology .
  • Antifungal Evaluation :
    • Objective : Assess antifungal potency against various strains.
    • Results : The compound exhibited MIC values lower than those of standard antifungal drugs.
    • : This suggests potential for development as an antifungal agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can purification be achieved?

  • Methodology : The compound is synthesized via a two-step process starting with furan-2-carboxylic acid hydrazide. This is converted to 1,4-substituted thiosemicarbazides under basic conditions, followed by cyclization to form the triazole-thiol core. Purification involves silica gel column chromatography using solvent mixtures like hexane:ethyl acetate (75:25 v/v), yielding 72–86% pure product. Recrystallization with DMF or ethanol further enhances purity .

Q. Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodology : Use a combination of:

  • Elemental analysis to verify stoichiometry.
  • ¹H/¹³C-NMR to confirm substituent positions (e.g., furan protons at δ ~6.5–7.5 ppm, methylphenyl protons at δ ~2.3–7.2 ppm).
  • LC-MS for molecular ion verification (e.g., [M+H⁺] at m/z ~300–320).
  • IR spectroscopy to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of this compound against common pathogens?

  • Methodology : Conduct broth microdilution assays using strains like M. bovis or C. albicans. Prepare nutrient media with varying compound concentrations (e.g., 0.1–1.0% w/v) and monitor growth inhibition at 37°C over 72 hours. Include pH controls (6.5 vs. 7.1) to evaluate environmental effects on efficacy .

Advanced Research Questions

Q. What strategies can improve the bioactivity of this compound through structural modification?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., fluorophenyl) to enhance antimicrobial potency.
  • Synthesize Mannich bases or Schiff bases (e.g., benzylidene derivatives) to improve membrane permeability.
  • Test substituent effects via SAR studies: For example, 2-hydroxybenzylidene derivatives show enhanced antiradical activity, while fluorinated analogs may improve cytotoxicity .

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., mycobacterial enzymes).
  • Use ADME-Tox tools (e.g., SwissADME, ProTox-II) to estimate oral bioavailability, blood-brain barrier penetration, and hepatotoxicity. Validate predictions with in vivo acute toxicity studies in rodent models .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Compare experimental variables: Assay conditions (pH, temperature), pathogen strains, and compound purity.
  • For antiradical activity discrepancies, re-evaluate radical scavenging mechanisms (e.g., DPPH vs. ABTS assays) and concentration-dependent effects. Use HPLC to confirm stability of derivatives under test conditions .

Q. What methodologies are recommended for evaluating in vivo toxicity and therapeutic safety?

  • Methodology :

  • Conduct acute toxicity studies in rodents (OECD 423 guidelines) using escalating doses (10–1000 mg/kg). Monitor mortality, organ histopathology, and biochemical markers (ALT, AST) over 14 days.
  • Pair with in silico toxicity prediction to identify high-risk functional groups (e.g., nitro or halogen substituents) .

Q. How can metal complexation enhance the anticancer potential of this compound?

  • Methodology : Synthesize transition metal complexes (e.g., Cu²⁺, Zn²⁺) by reacting the triazole-thiol with metal salts. Characterize complexes via UV-Vis, ESR, and XRD to confirm octahedral geometry. Test cytotoxicity against cancer cell lines (e.g., MCF-7, Hep-G2) using MTT assays. Metal coordination often improves DNA intercalation and apoptosis induction .

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